N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide
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Description
“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide” is a chemical compound with the linear formula C21H332N5 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines, which upon substitution yield the final compound .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines are diverse. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]quinoline derivatives, to which this compound belongs, are used as pharmaceutical agents and as inhibitors of oncogenic ras . The role of these targets is crucial in regulating cell growth and differentiation.
Mode of Action
It is known that the parent structure of pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . These modifications can alter the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given that pyrazolo[3,4-b]quinoline derivatives are known to inhibit oncogenic ras , it can be inferred that this compound may affect pathways related to cell growth and differentiation.
Result of Action
Given its potential role as an inhibitor of oncogenic ras , it can be inferred that this compound may have antitumor effects.
Properties
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-4-6-14-28-23-19(15-17-11-9-10-16(3)21(17)25-23)22(27-28)26-24(29)18-12-7-8-13-20(18)30-5-2/h7-13,15H,4-6,14H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBRDKHTFZZTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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